molecular formula C15H18O4 B1221589 Mexicanin I CAS No. 5945-41-5

Mexicanin I

Cat. No.: B1221589
CAS No.: 5945-41-5
M. Wt: 262.30 g/mol
InChI Key: ZVLOPMNVFLSSAA-UHFFFAOYSA-N
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Description

Mexicanin I is a natural sesquiterpene lactone, a class of compounds known for their diverse biological activities. It is primarily isolated from plants belonging to the Asteraceae family. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mexicanin I involves several steps, starting from readily available natural precursors. The process typically includes the following steps:

    Isolation of Precursors: The initial step involves the extraction of natural precursors from plants using solvents like ethanol or methanol.

    Cyclization: The extracted precursors undergo cyclization reactions under acidic or basic conditions to form the core structure of this compound.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as plant cell culture and microbial fermentation, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while reducing the reliance on natural plant sources .

Chemical Reactions Analysis

Types of Reactions: Mexicanin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each with distinct biological activities .

Scientific Research Applications

Mexicanin I has a wide range of scientific research applications:

Mechanism of Action

Mexicanin I exerts its effects by targeting specific molecular pathways. It inhibits the activity of the c-Myb transcription factor, which is involved in the regulation of gene expression related to cell proliferation and differentiation. By binding to the c-Myb protein, this compound disrupts its function, leading to the suppression of Myb-dependent gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of c-Myb can impede the growth of cancer cells .

Comparison with Similar Compounds

Mexicanin I stands out due to its specific inhibition of the c-Myb transcription factor, making it a promising candidate for targeted cancer therapies.

Properties

IUPAC Name

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOPMNVFLSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871934
Record name 4-Hydroxy-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73680-94-1, 5945-41-5
Record name Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-4a,8-dimethyl-4-hydroxy-3-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexicanin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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